molecular formula C16H23N5O2S B2744667 N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)pyrrolidine-1-sulfonamide CAS No. 2034620-68-1

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)pyrrolidine-1-sulfonamide

Cat. No.: B2744667
CAS No.: 2034620-68-1
M. Wt: 349.45
InChI Key: OETZEZGWQXLCFM-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)pyrrolidine-1-sulfonamide is a useful research compound. Its molecular formula is C16H23N5O2S and its molecular weight is 349.45. The purity is usually 95%.
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Biological Activity

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)pyrrolidine-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Pyrrolidine ring : A five-membered nitrogen-containing ring.
  • Pyrazole moiety : A five-membered ring containing two nitrogen atoms.
  • Pyridine ring : A six-membered aromatic ring with one nitrogen atom.
  • Sulfonamide group : Known for its antibacterial properties.

The molecular formula is C16H20N4O2SC_{16}H_{20}N_{4}O_{2}S with a CAS number of 2034257-36-6.

This compound exhibits its biological effects primarily through the following mechanisms:

  • Inhibition of Glycine Transporters : It has been shown to inhibit glycine transporter 1 (GlyT1), which is implicated in various central nervous system disorders. This inhibition can enhance neurotransmission and potentially alleviate symptoms associated with conditions like schizophrenia and depression.
  • Antitumor Activity : The compound's structural components allow it to interact with molecular targets involved in cancer progression. Preliminary studies suggest it may disrupt autophagic flux in cancer cells, leading to increased apoptosis under nutrient-deficient conditions .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound:

  • Cell Proliferation Inhibition : It has demonstrated submicromolar antiproliferative activity against various cancer cell lines, including pancreatic cancer cells (MIA PaCa-2). The compound reduces mTORC1 activity and enhances autophagy at basal levels, which can be crucial for cancer treatment strategies .
CompoundIC50 (μM)mTORC1 ActivityAutophagy Modulation
N-(2-(3,5-dimethyl...<0.5ReducedIncreased at basal level

Neuroprotective Effects

The inhibition of GlyT1 suggests potential neuroprotective effects, which can be beneficial in treating neurodegenerative diseases. By modulating glycine levels in the synaptic cleft, the compound may improve cognitive functions and provide therapeutic benefits against disorders characterized by excitotoxicity.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

  • Substituent Variations : Modifications on the pyrazole and pyridine rings can significantly impact the compound's potency and selectivity. For instance, replacing certain functional groups can enhance anticancer activity while maintaining low toxicity to normal cells .
  • Functional Group Influence : The presence of the sulfonamide group is critical for antibacterial activity and may also influence the overall pharmacokinetic profile of the compound.

Study 1: Antiproliferative Activity

A study conducted on MIA PaCa-2 cells revealed that N-(2-(3,5-dimethyl... exhibited significant antiproliferative effects. The mechanism was attributed to its ability to modulate autophagy pathways and inhibit mTORC1 signaling under nutrient-replete conditions .

Study 2: GlyT1 Inhibition

Research focusing on glycine transporters demonstrated that this compound effectively inhibited GlyT1 activity, leading to increased synaptic glycine levels. This effect was linked to improved cognitive outcomes in preclinical models of schizophrenia.

Properties

IUPAC Name

N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]pyrrolidine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O2S/c1-13-15(8-10-18-24(22,23)20-11-5-6-12-20)14(2)21(19-13)16-7-3-4-9-17-16/h3-4,7,9,18H,5-6,8,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OETZEZGWQXLCFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=N2)C)CCNS(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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